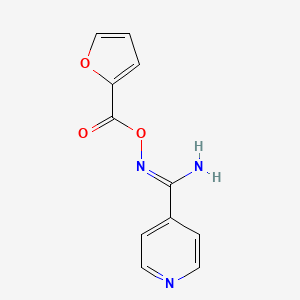
N'-(2-furoyloxy)-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-furoyloxy)-4-pyridinecarboximidamide, also known as KF-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
N'-(2-furoyloxy)-4-pyridinecarboximidamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. This compound has been found to have unique properties that make it useful in the study of various biological processes, including enzyme activity, protein-protein interactions, and cell signaling pathways.
Mecanismo De Acción
N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to bind to a specific site on the enzyme adenylate cyclase, which is involved in the production of the signaling molecule cyclic AMP (cAMP). By binding to this site, N'-(2-furoyloxy)-4-pyridinecarboximidamide can modulate the activity of adenylate cyclase and thus regulate the production of cAMP. This mechanism of action has been found to be useful in the study of various biological processes that involve cAMP signaling, including neurotransmitter release, hormone secretion, and immune cell activation.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In some cases, N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to increase cAMP production and promote cell signaling pathways that are involved in cell growth and proliferation. In other cases, N'-(2-furoyloxy)-4-pyridinecarboximidamide has been found to inhibit cAMP production and promote cell signaling pathways that are involved in cell death and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-furoyloxy)-4-pyridinecarboximidamide has several advantages for use in lab experiments. Firstly, it is a highly specific modulator of adenylate cyclase activity, which allows for precise control over cAMP signaling pathways. Secondly, it has a long half-life in biological systems, which allows for sustained effects over time. However, there are also limitations to using N'-(2-furoyloxy)-4-pyridinecarboximidamide in lab experiments. For example, it may have off-target effects on other enzymes or signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on N'-(2-furoyloxy)-4-pyridinecarboximidamide. One area of interest is in the study of its effects on specific biological systems, such as the immune system or the nervous system. Another area of interest is in the development of new derivatives of N'-(2-furoyloxy)-4-pyridinecarboximidamide that have improved specificity or potency. Additionally, there is potential for N'-(2-furoyloxy)-4-pyridinecarboximidamide to be used in the development of new drugs or therapies for various diseases, such as cancer or autoimmune disorders. Further research is needed to fully understand the potential applications of N'-(2-furoyloxy)-4-pyridinecarboximidamide in scientific research and medicine.
Métodos De Síntesis
N'-(2-furoyloxy)-4-pyridinecarboximidamide can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminopyridine. The final step involves the reaction of the resulting amide with hydroxylamine hydrochloride. This synthesis method has been optimized to produce high yields of N'-(2-furoyloxy)-4-pyridinecarboximidamide with high purity.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(8-3-5-13-6-4-8)14-17-11(15)9-2-1-7-16-9/h1-7H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGFWPBCZFXOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(furan-2-ylcarbonyl)oxy]pyridine-4-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}amino)nicotinonitrile](/img/structure/B5490961.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5490963.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5490968.png)
![N-(4-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5490975.png)
![1-amino-N-[3-(2-chlorophenoxy)propyl]-N-methylcyclopropanecarboxamide](/img/structure/B5490981.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxyethyl)thio]pyrrolidine-2,5-dione](/img/structure/B5490983.png)
![3-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5490998.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5491003.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5491006.png)
![N-butyl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5491014.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5491031.png)
![4-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5491037.png)
![4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5491048.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)